molecular formula C16H16FN3O2 B252265 N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide

Katalognummer B252265
Molekulargewicht: 301.31 g/mol
InChI-Schlüssel: QEKUQPHDAOSXTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific research community. This compound is synthesized using a specific method and has been found to have several potential applications in scientific research.

Wirkmechanismus

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide X acts as an agonist for a specific receptor in the brain, which leads to the activation of a signaling pathway. This activation results in the modulation of certain neurotransmitters, leading to changes in neuronal activity.
Biochemical and Physiological Effects:
N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide X has been found to have several biochemical and physiological effects, including the modulation of certain neurotransmitters, changes in neuronal activity, and potential therapeutic effects in certain neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide X is its high affinity for a specific receptor in the brain, which makes it a potential tool for studying the function of this receptor. Additionally, its synthesis method is relatively straightforward, making it accessible for use in lab experiments. However, one of the limitations of N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide X is its potential toxicity, which requires careful handling and use in lab experiments.

Zukünftige Richtungen

There are several potential future directions for the use of N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide X in scientific research. One potential direction is the further study of its mechanism of action and its potential therapeutic effects in neurological disorders. Additionally, the development of derivatives of N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide X may lead to the discovery of new compounds with even more potent effects. Finally, the use of N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide X in combination with other compounds may lead to the development of new treatments for neurological disorders.

Synthesemethoden

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide X is synthesized using a specific method that involves the reaction of 6-methylpyridine-3-carboxylic acid with N-(3-fluorophenyl)glycine ethyl ester in the presence of a coupling agent and a base. The resulting compound is then treated with trifluoroacetic acid to remove the protecting group, resulting in the formation of N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide X.

Wissenschaftliche Forschungsanwendungen

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide X has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for a specific receptor in the brain, which makes it a potential tool for studying the function of this receptor. Additionally, N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide X has been found to have potential applications in the treatment of certain neurological disorders.

Eigenschaften

Molekularformel

C16H16FN3O2

Molekulargewicht

301.31 g/mol

IUPAC-Name

N-[2-[(3-fluorobenzoyl)amino]ethyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C16H16FN3O2/c1-11-5-6-13(10-20-11)16(22)19-8-7-18-15(21)12-3-2-4-14(17)9-12/h2-6,9-10H,7-8H2,1H3,(H,18,21)(H,19,22)

InChI-Schlüssel

QEKUQPHDAOSXTD-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC(=CC=C2)F

Kanonische SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC(=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.